

# Clinical Efficacy and Safety Data for Vidofludimus Calcium

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Vidofludimus

CAS No.: 7178240-30-1

Cat. No.: S548869

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The following tables summarize key efficacy and safety data from clinical trials, which are foundational for any future cost-effectiveness analysis.

Table 1: Efficacy Data from Phase 2 Clinical Trials

Trial Name (Phase)	Multiple Sclerosis Population	Key Efficacy Findings	Reference
EMPhASIS (Phase 2)	Relapsing-Remitting MS (RRMS)	<b>MRI lesion suppression vs placebo:</b> 70% with 30 mg dose; 62% with 45 mg dose. Established <b>30 mg as the lowest efficacious dose</b> (10 mg was not effective) [1].	
CALLIPER (Phase 2)	Progressive MS (PMS)	<b>Risk reduction in 24-week confirmed disability worsening:</b> 23.8% overall vs placebo. Benefit was consistent across subtypes, including in patients <b>without active inflammatory lesions</b> (31.3% risk reduction in PPMS; 34.4% in patients without baseline active lesions) [2].	
Long-term Extension	Relapsing-Remitting MS (RRMS)	After up to 5.5 years of treatment, over <b>90% of patients remained free of confirmed disability events</b> . Most disability events that did occur were associated with	

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		relapses, with a low rate of progression independent of relapse activity (PIRA) [2].	

Table 2: Safety and Tolerability Profile

Aspect	Summary of Findings
General Profile	Safety and tolerability profile has been <b>comparable to placebo</b> in both the CALLIPER and EMPHASIS trials, with low rates of serious adverse events and treatment discontinuations [2] [1].
Key Differentiators	Distinguished from some other MS treatments by an <b>absence of hepatotoxicity signals</b> and no increase in infections compared to placebo [3] [1].
Dose-Limiting Effect	Earlier studies with a different formulation (free acid) found that hematuria occurred at high doses (70 mg daily). The current clinical doses (30 mg, 45 mg) are below this threshold [4].

## Framework for a Future Cost-Effectiveness Analysis

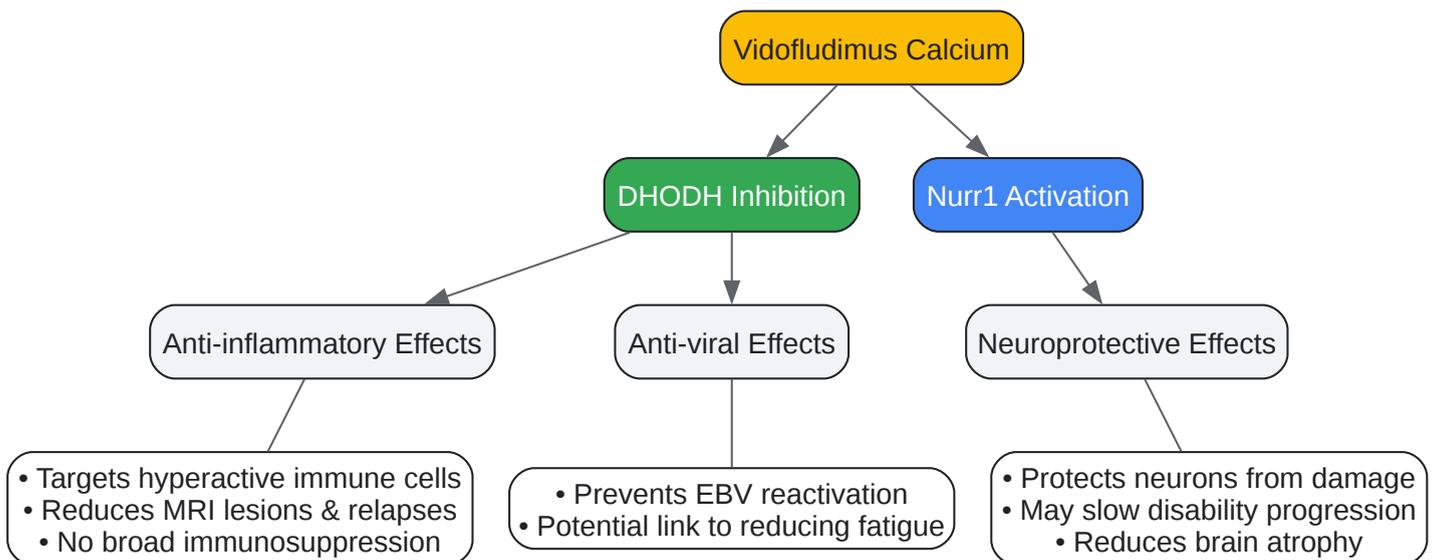
Since a direct cost-effectiveness analysis for **vidofludimus** calcium cannot be performed, here is a guide on how it could be structured once final clinical and pricing data are available.

- **1. Measuring Health Benefits (The "Effectiveness" in CEA)** Cost-effectiveness analysis typically uses a standardized measure to compare different health technologies. The most common metric is the **Quality-Adjusted Life Year (QALY)**, which combines both the length and quality of life into a single number [5] [6]. The clinical data presented above, particularly the reductions in disability progression and low discontinuation rates (suggesting good tolerability and quality of life), would be key inputs for estimating QALYs gained.

- 2. Calculating the Cost-Effectiveness Ratio** The results of a cost-effectiveness analysis are expressed as an **Incremental Cost-Effectiveness Ratio (ICER)**. The formula is [5]:  $ICER = (\text{Cost of Vidofludimus} - \text{Cost of Standard Care}) / (\text{QALYs of Vidofludimus} - \text{QALYs of Standard Care})$  This ratio represents the additional cost required to gain one additional QALY with the new treatment compared to the existing standard of care.
- 3. Interpreting the Ratio with a Threshold** The resulting ICER is evaluated against a cost-effectiveness threshold. This threshold represents the maximum amount a healthcare system is willing to pay for a unit of health benefit. In the UK, for example, the National Institute for Health and Care Excellence (NICE) often uses a threshold range of **£20,000 to £30,000 per QALY gained** [5].

## Proposed Mechanism of Action and Differentiation

**Vidofludimus** calcium's potential value is tied to its unique dual mechanism of action, which is illustrated in the diagram below. This mechanism may allow it to address multiple aspects of MS pathophysiology, potentially offering clinical benefits that differentiate it from existing therapies.



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This multi-faceted mechanism may position **vidofludimus** calcium uniquely, particularly its potential to impact disability progression in patients with non-active progressive MS, a population with very limited treatment options [2].

## How to Proceed with Your Analysis

For a robust comparison, I recommend you:

- **Monitor Ongoing Trials:** The most critical data will come from the ongoing **phase 3 ENSURE trials** in relapsing MS, with top-line results expected by the end of 2026 [3]. Positive outcomes here are essential for regulatory approval and subsequent cost-effectiveness studies.
- **Identify Relevant Comparators:** Once the full therapeutic profile is established, it should be compared against other standard oral (e.g., teriflunomide), injectable, and infused therapies for MS, depending on the indicated population (relapsing vs. progressive).
- **Model Patient Outcomes:** Use the clinical efficacy and safety data (annualized relapse rate reduction, disability progression risk reduction, discontinuation rates) to model long-term patient outcomes and healthcare costs.

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To cite this document: Smolecule. [Clinical Efficacy and Safety Data for Vidofludimus Calcium].

Smolecule, [2026]. [Online PDF]. Available at:

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